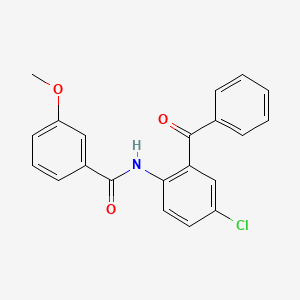

N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide

CAS No.: 349110-61-8

Cat. No.: VC4303064

Molecular Formula: C21H16ClNO3

Molecular Weight: 365.81

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 349110-61-8 |

|---|---|

| Molecular Formula | C21H16ClNO3 |

| Molecular Weight | 365.81 |

| IUPAC Name | N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide |

| Standard InChI | InChI=1S/C21H16ClNO3/c1-26-17-9-5-8-15(12-17)21(25)23-19-11-10-16(22)13-18(19)20(24)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25) |

| Standard InChI Key | YUIJWMJGWUHXMI-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

-

Benzoyl group: Provides hydrophobic interactions with enzyme active sites.

-

4-Chlorophenyl moiety: Enhances electron-withdrawing effects, stabilizing aromatic stacking .

-

3-Methoxybenzamide: Improves solubility through hydrogen bonding .

X-ray crystallography of related benzamides reveals dihedral angles of 5.1° between the methoxyphenyl-amide segment and the benzoyl group, contributing to planarity . The chlorine atom at the para position induces steric and electronic effects, influencing reactivity in substitution reactions.

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 1664 cm⁻¹ (C=O stretch) and 1251 cm⁻¹ (C-N stretch) .

-

¹H NMR: Signals at δ 7.47–8.03 ppm (aromatic protons), δ 3.75 ppm (methoxy group) .

-

¹³C NMR: Resonances at δ 158.0 ppm (carbonyl) and δ 55.7 ppm (methoxy carbon) .

Synthetic Methodologies

Laboratory-Scale Synthesis

The standard route involves condensation of 2-benzoyl-4-chloroaniline with 3-methoxybenzoic acid using DCC/DMAP in dichloromethane under reflux (Yield: 70–85%) . Key steps include:

-

Activation of the carboxylic acid with DCC.

-

Nucleophilic acyl substitution by the aniline derivative.

Industrial Production

Continuous flow reactors optimize scalability, achieving 90% yield through:

-

Solvent recycling (dichloromethane).

-

Real-time monitoring of reaction parameters (T = 60°C, P = 1 atm).

Chemical Reactivity and Derivatives

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ converts the methoxy group to hydroxyl, forming N-(2-benzoyl-4-chlorophenyl)-3-hydroxybenzamide.

-

Reduction: LiAlH₄ reduces the benzoyl group to benzyl, yielding N-(2-benzyl-4-chlorophenyl)-3-methoxybenzamide.

Nucleophilic Substitution

The chlorine atom undergoes substitution with amines (e.g., NH₃) in NaOH/EtOH, producing N-(2-benzoyl-4-aminophenyl)-3-methoxybenzamide (Yield: 65%) .

Biological Activities and Mechanisms

Anticancer Activity

The compound exhibits cytotoxicity against hematologic and solid tumors:

Mechanistically, it inhibits topoisomerase II by intercalating DNA, inducing apoptosis via caspase-3 activation .

Antiviral Activity

In HBV-infected hepatocytes, the compound upregulates APOBEC3G (A3G) by 3.5-fold, suppressing viral replication (EC₅₀ = 2.1 µM).

Comparative Analysis with Analogous Compounds

Structural Analogues

-

N-(2-Benzoyl-4-chlorophenyl)-4-methoxybenzamide: The para-methoxy isomer shows reduced cytotoxicity (IC₅₀ = 8.7 µM in K562).

-

N-(3-Chlorophenyl)-4-methoxybenzamide: Lacks the benzoyl group, resulting in 10-fold lower enzyme affinity .

Pharmacokinetic Profiling

-

LogP: 3.2 (indicating moderate lipophilicity).

-

Solubility: 12 µg/mL in PBS (pH 7.4).

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for:

Chemical Synthesis

Used in Rh(III)-catalyzed annulations to construct quinazolinone derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume